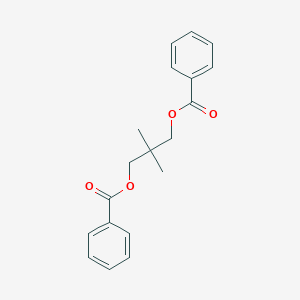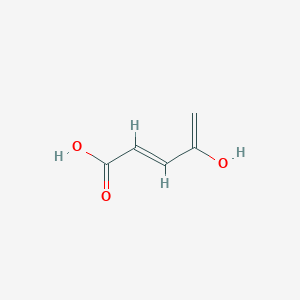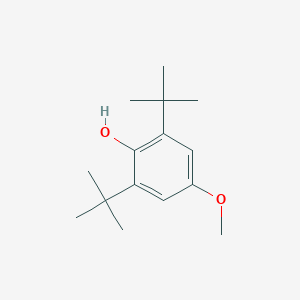
新戊二醇二苯甲酸酯
描述
Neopentyl glycol dibenzoate is an organic compound with the chemical formula (C₆H₅CO₂CH₂)₂C(CH₃)₂. It is a white crystalline solid at room temperature and is primarily used as a plasticizer in various industrial applications. This compound is known for its excellent stability and performance characteristics, making it a valuable additive in the production of adhesives, coatings, and other polymer-based materials .
科学研究应用
Neopentyl glycol dibenzoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the formulation of adhesives, coatings, and sealants.
Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.
作用机制
Target of Action
Neopentyl glycol dibenzoate primarily targets the properties of materials in which it is incorporated. It is commonly used as a plasticizer for adhesives and acrylic coatings . The compound interacts with these materials, altering their physical properties to enhance their performance.
Mode of Action
Neopentyl glycol dibenzoate functions by integrating into the material’s structure and modifying its characteristics. It increases the flexibility of the materials, reducing their brittleness and enhancing their durability . This interaction results in materials that are more resistant to environmental stressors and have improved performance.
Biochemical Pathways
Its synthesis involves the esterification reaction with fatty or carboxylic acids . This process produces synthetic lubricating esters with reduced potential for oxidation or hydrolysis, compared to natural esters .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which can influence its distribution and interaction in various environments.
Result of Action
The primary result of Neopentyl glycol dibenzoate’s action is the enhancement of the stability and performance of the materials it is incorporated into. It improves the flexibility and durability of adhesives and acrylic coatings , making them more resistant to environmental stressors and enhancing their overall performance.
Action Environment
The action of Neopentyl glycol dibenzoate is influenced by environmental factors. It is stable under normal conditions of use . It should be kept away from strong oxidizing agents, heat, open flames, and other potential sources of ignition as fine dust clouds may form explosive mixtures with air . Its environmental stability and resistance to degradation make it a reliable component in various industrial applications.
生化分析
Biochemical Properties
It is known to function as a plasticizer, which suggests it may interact with polymers and other macromolecules to modify their properties
Cellular Effects
It is known that it does not have significant short-term or long-term health effects , suggesting that it may not have a substantial impact on cell function, signaling pathways, gene expression, or cellular metabolism.
Temporal Effects in Laboratory Settings
Neopentyl glycol dibenzoate is stable under normal conditions of use . Information on its degradation over time and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
准备方法
Synthetic Routes and Reaction Conditions: Neopentyl glycol dibenzoate is synthesized through the esterification of neopentyl glycol with benzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of neopentyl glycol dibenzoate follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of neopentyl glycol and benzoic acid into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The purified neopentyl glycol dibenzoate is collected and further processed to meet specific quality standards .
化学反应分析
Types of Reactions: Neopentyl glycol dibenzoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of neopentyl glycol with benzoic acid to form the dibenzoate ester. Hydrolysis, on the other hand, involves the breakdown of the ester bond in the presence of water, resulting in the formation of neopentyl glycol and benzoic acid .
Common Reagents and Conditions:
Esterification: Neopentyl glycol, benzoic acid, acid catalyst (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Water, base catalyst (e.g., sodium hydroxide), elevated temperature.
Major Products Formed:
Esterification: Neopentyl glycol dibenzoate.
Hydrolysis: Neopentyl glycol, benzoic acid.
相似化合物的比较
Neopentyl glycol dibenzoate can be compared with other similar compounds, such as:
Diethylene glycol dibenzoate: Another plasticizer with similar properties but slightly different chemical structure.
Triethylene glycol dibenzoate: Offers enhanced flexibility and is used in applications requiring higher performance.
Dipropylene glycol dibenzoate: Known for its excellent compatibility with a wide range of polymers and resins.
Uniqueness: Neopentyl glycol dibenzoate stands out due to its superior thermal stability and resistance to hydrolysis, making it particularly suitable for applications where long-term durability and performance are critical .
By understanding the properties, preparation methods, and applications of neopentyl glycol dibenzoate, researchers and industry professionals can leverage its unique characteristics to develop innovative solutions in various fields.
属性
IUPAC Name |
(3-benzoyloxy-2,2-dimethylpropyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-19(2,13-22-17(20)15-9-5-3-6-10-15)14-23-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJIIMFHSZKBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038822 | |
| Record name | Neopentyl glycol dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4196-89-8 | |
| Record name | Neopentyl glycol dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4196-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl glycol dibenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004196898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEOPENTYL GLYCOL DIBENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neopentyl glycol dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropane-1,3-diyl dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL GLYCOL DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBP9MR90CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Neopentyl glycol dibenzoate influence its plasticizing efficiency in PVC compared to other glycol dibenzoates?
A1: [] Neopentyl glycol dibenzoate demonstrates superior plasticizing effects in PVC compared to other glycol dibenzoates like triethylene glycol dibenzoate and ethylene glycol dibenzoate. This difference is attributed to the presence of ether linkages within the dibenzoate structure. The research suggests that these ether linkages play a significant role in enhancing the plasticization of PVC.
Q2: Beyond its role as a plasticizer, is Neopentyl glycol dibenzoate utilized in other applications, particularly within material science?
A2: [] Interestingly, Neopentyl glycol dibenzoate is identified as a potential organic additive in the manufacturing of barium sulfate. This application highlights its versatility beyond its role as a plasticizer, showcasing its utility in modifying the properties of other materials. Specifically, it's used during the drying process of barium sulfate particles, suggesting a role in influencing particle size or morphology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-d12](/img/structure/B167113.png)











